1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with substituted benzaldehydes. This reaction is often carried out in anhydrous methanol under reflux conditions, which favors the formation of the desired azomethine derivatives . The reaction proceeds under mild conditions, allowing for the retention of labile ester groups and completion within 1.5 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and various aldehydes suggests that similar methodologies could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Condensation Reactions: Formation of azomethine derivatives through condensation with aldehydes.
Reduction Reactions: Reduction of azomethine groups to form corresponding amines.
Complexation Reactions: Formation of metal complexes with metals such as Zn, Cu, Ag, Pd, Pt, Ce, and La.
Common Reagents and Conditions
Condensation: Anhydrous methanol, reflux conditions.
Reduction: Sodium triacetoxyborohydride (Na[BH(OAc)3]) in benzene.
Major Products
Azomethine Derivatives: Formed through condensation reactions.
Amines: Formed through reduction of azomethine groups.
Metal Complexes: Formed through complexation reactions with various metals.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and metal complexes.
Biology: Exhibits analgesic, anti-inflammatory, and antipyretic activities.
Medicine: Potential for developing new biologically active compounds with pharmacophoric groups.
Industry: Potential use in the development of fungicidal and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound’s azomethine group can undergo reduction to form amines, which may interact with biological targets. Additionally, the formation of metal complexes suggests potential interactions with metal-dependent enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-4-{[(2-methylbenzylidene)amino]}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- 1,5-dimethyl-4-{[(3-methylbenzylidene)amino]}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- 1,5-dimethyl-4-{[(4-morpholinylphenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
Uniqueness
1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific azomethine group and the ability to form a wide range of derivatives and metal complexes. This versatility makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[[(E)-3-phenylprop-2-enylidene]amino]pyrazol-3-one |
InChI |
InChI=1S/C20H19N3O/c1-16-19(21-15-9-12-17-10-5-3-6-11-17)20(24)23(22(16)2)18-13-7-4-8-14-18/h3-15H,1-2H3/b12-9+,21-15? |
InChI Key |
CUIJFGBJFDLIGS-XXNYPEFKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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